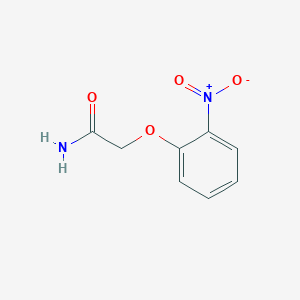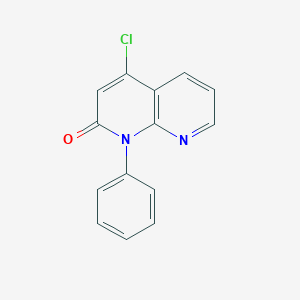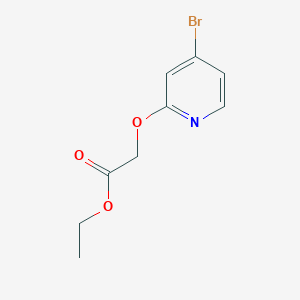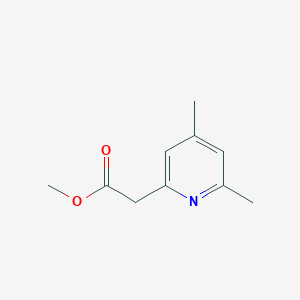
2-(2-Nitrophenoxy)acetamide
Vue d'ensemble
Description
2-(2-Nitrophenoxy)acetamide is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 . It is typically in a solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]N+=C1OCC(N)=O)=O . The InChI code for this compound is 1S/C8H8N2O4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2,(H2,9,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 196.16 .Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated the potential of 2-(2-Nitrophenoxy)acetamide derivatives in anticancer, anti-inflammatory, and analgesic applications. A study by Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing significant activities against breast cancer and neuroblastoma cells, as well as anti-inflammatory and analgesic effects. Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited promising results in these areas, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Bioactive Nitrosylated and Nitrated Derivatives
Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers. This study found that certain microbes and plants can transform N-(2-hydroxy-5-nitrophenyl) acetamide into glucoside derivatives, with significant implications in plant biochemistry and microbiology. The bioactivity of these compounds was highlighted by their influence on gene expression profiles in Arabidopsis thaliana, suggesting potential applications in understanding plant defense mechanisms and environmental interactions (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).
Photocatalytic Degradation Studies
The photocatalytic degradation of drugs like paracetamol, which shares a similar structure to this compound, was studied by Jallouli et al. (2017). This research utilized TiO2 nanoparticles under UV and sunlight irradiation, revealing significant degradation of paracetamol and the formation of new compounds like hydroquinone and benzoquinone. Although this study focused on paracetamol, it offers insights into the degradation pathways and environmental impact of similar acetamide derivatives (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Synthesis and Optical Properties
Research by Wannalerse et al. (2022) on orcinolic derivatives, including 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, revealed significant findings in crystal structure and optical properties. Their study showed that these compounds have potential applications as OH− indicators, with shifts in absorption bands upon interaction with OH− ions. This research could lead to applications in chemical sensing and analysis (Wannalerse, Kwanmuang, Jansukra, Pinchaipat, Duangthongyou, Hasin, Songsasen, Chainok, & Suramitr, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302, H315, H319, and H335 . These statements suggest that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCVYHFEWYAJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310199 | |
| Record name | 2-(2-Nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58562-46-2 | |
| Record name | 2-(2-Nitrophenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58562-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)











